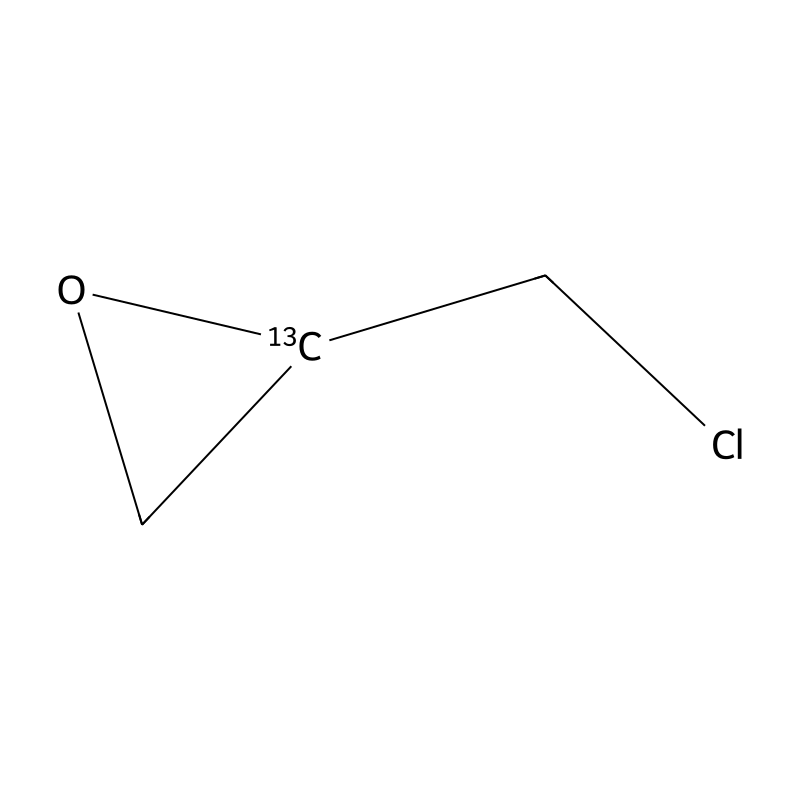

2-(Chloromethyl)(213C)oxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Labeling for Mechanistic Studies

The primary application of 2-(Chloromethyl)(213C)oxirane lies in its use as an isotope labeled substrate for mechanistic studies in organic chemistry. The carbon-13 isotope (13C) is a stable isotope with a different nuclear spin than the more common carbon-12 isotope (12C). This difference in nuclear spin properties can be exploited in techniques like nuclear magnetic resonance (NMR) spectroscopy .

By incorporating the 13C isotope at the 2nd position of the oxirane ring, scientists can track the fate of this specific carbon atom during a chemical reaction. NMR spectroscopy can then be used to detect the position and chemical environment of the 13C label in the reaction product. This information provides valuable insights into the reaction mechanism, helping researchers understand the step-by-step process by which the starting material is converted to the product .

2-(Chloromethyl)oxirane, also known as alpha-epichlorohydrin or 1-chloro-2,3-epoxypropane, is an organic compound belonging to the class of epoxides. It has the molecular formula and a molecular weight of approximately 92.524 g/mol. The structure of 2-(chloromethyl)oxirane features a three-membered cyclic ether ring consisting of one oxygen atom and two carbon atoms, with a chloromethyl group attached to one of the carbon atoms. This compound is recognized for its reactivity due to the presence of the epoxide functional group, which makes it a versatile intermediate in organic synthesis .

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom. Common nucleophiles include sodium azide and potassium cyanide.

- Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles in acidic or basic conditions, leading to various alcohols or diols depending on the nucleophile used .

- Oxidation and Reduction: The compound can also undergo oxidation reactions, particularly involving its alcohol derivatives, and reduction reactions where phenolic groups may be converted to corresponding alcohols.

The biological activity of 2-(chloromethyl)oxirane has been a subject of study due to its potential toxicity. It is classified as a hazardous substance with carcinogenic properties. Studies have shown that exposure to high concentrations can lead to severe health effects, including respiratory distress and irritation of mucous membranes. In laboratory settings, it has been noted that high doses can result in mortality among test subjects, indicating its potential risk as a carcinogen .

Moreover, the compound's reactivity allows it to interact with biological molecules, which can lead to modifications in proteins and nucleic acids, potentially disrupting normal cellular functions .

The synthesis of 2-(chloromethyl)oxirane typically involves several methods:

- Epoxidation of Allyl Chloride: This method employs peracids or hydrogen peroxide in the presence of a catalyst to convert allyl chloride into 2-(chloromethyl)oxirane.

- Chlorination of Propylene: In industrial settings, propylene is chlorinated followed by epoxidation to yield this compound.

- Nucleophilic Addition Reactions: Advanced synthetic routes may involve multi-step processes including nucleophilic addition followed by hydrolysis and chlorination steps .

2-(Chloromethyl)oxirane finds applications across various fields:

- Chemical Intermediates: It serves as a precursor for synthesizing other chemicals, including pharmaceuticals and agrochemicals.

- Polymer Production: The compound is used in producing epoxy resins and other polymeric materials due to its ability to form cross-links with other compounds.

- Biochemical Research: Its reactivity is exploited in biochemical studies for modifying biomolecules for research purposes .

Research on the interactions of 2-(chloromethyl)oxirane with biological systems has highlighted its potential effects on cellular components. Interaction studies have shown that this compound can modify proteins and nucleic acids through alkylation processes, which can lead to significant biological consequences such as mutagenesis or cell death under certain conditions .

Furthermore, investigations into its mechanism of action have revealed its capacity to induce oxidative stress within cells, contributing to its toxicological profile.

Several compounds share structural similarities with 2-(chloromethyl)oxirane. These include:

- Epichlorohydrin (1-chloro-2,3-epoxypropane): A direct analog used similarly in industrial applications but lacks the chloromethyl group.

- Glycidol (2-hydroxypropyl glycidyl ether): An epoxide that has different functional groups affecting its reactivity and biological properties.

- Chloropropylene oxide (3-chloropropene oxide): Another epoxide variant that differs in chlorine placement but shares some reactivity traits.

Comparison TableCompound Name Molecular Formula Unique Features 2-(Chloromethyl)oxirane C₃H₅ClO Contains chloromethyl group; carcinogenic risk Epichlorohydrin C₃H₅ClO Lacks chloromethyl; widely used as solvent Glycidol C₃H₈O₂ Contains hydroxyl group; less toxic Chloropropylene oxide C₄H₅ClO Chlorine on different carbon; different reactivity

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Chloromethyl)oxirane | C₃H₅ClO | Contains chloromethyl group; carcinogenic risk |

| Epichlorohydrin | C₃H₅ClO | Lacks chloromethyl; widely used as solvent |

| Glycidol | C₃H₈O₂ | Contains hydroxyl group; less toxic |

| Chloropropylene oxide | C₄H₅ClO | Chlorine on different carbon; different reactivity |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard